

Methyl 3,4-O-isopropylidene-L-threonate physical and chemical properties.

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Compound of Interest

Compound Name: Methyl 3,4-O-isopropylidene-L-threonate

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An In-depth Technical Guide to Methyl 3,4-O-isopropylidene-L-threonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-O-isopropylidene-L-threonate is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its rigid, stereodefined structure, derived from L-threonic acid, makes it a valuable precursor for the synthesis of complex molecules, including natural products and their analogues. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications.

Core Physical and Chemical Properties

Methyl 3,4-O-isopropylidene-L-threonate is a colorless to pale-yellow liquid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O ₅	[2][3]
Molecular Weight	190.19 g/mol	[2][3]
CAS Number	92973-40-5	[2]
Appearance	Liquid	[1]
Boiling Point	125 °C at 12 mmHg	[1]
Density	1.175 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.446	[1]
Optical Activity ([α] _{20/D})	+18.5° (c = 2 in acetone)	[1]
Flash Point	99 °C (210.2 °F) - closed cup	[1]
Solubility	Soluble in acetone.	[1]

Synonyms: (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester.[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)	Multiplicity	Assignment
~4.3	m	H4
~4.2	m	H3
~4.1	dd	H5a
~3.9	dd	H5b
~3.8	s	OCH ₃
~3.0	d	OH
~1.4	s	CH ₃ (isopropylidene)
~1.3	s	CH ₃ (isopropylidene)

Predicted ¹³C NMR Spectral Data:

Chemical Shift (ppm)	Assignment
~172	C=O (ester)
~110	C(CH ₃) ₂
~77	C4
~72	C3
~67	C5
~52	OCH ₃
~26	CH ₃ (isopropylidene)
~25	CH ₃ (isopropylidene)

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3,4-O-isopropylidene-L-threonate** is expected to show characteristic absorption bands for its functional groups:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3450 (broad)	O-H	Stretching
~2980, 2940, 2880	C-H (alkane)	Stretching
~1740 (strong)	C=O (ester)	Stretching
~1380, 1370	C(CH ₃) ₂ (isopropylidene)	Bending
~1215, 1070	C-O (ester, ether)	Stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of a methyl group from the isopropylidene moiety (m/z = 175), loss of the methoxy group from the ester (m/z = 159), and cleavage of the dioxolane ring.

Experimental Protocols

Synthesis of Methyl 3,4-O-isopropylidene-L-threonate

A common route for the synthesis of **Methyl 3,4-O-isopropylidene-L-threonate** starts from L-tartaric acid. The key intermediate is Dimethyl 2,3-O-isopropylidene-L-tartrate.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This procedure is adapted from Organic Syntheses.[4]

- Reactants: L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
- Procedure:
 - A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and p-toluenesulfonic acid monohydrate is warmed to obtain a homogeneous solution.
 - Cyclohexane is added, and the mixture is heated to reflux to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes via a distillation head.

- After cooling, anhydrous potassium carbonate is added to neutralize the acid catalyst.
- The volatile materials are removed under reduced pressure.
- The crude product is purified by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

Step 2: Reduction to **Methyl 3,4-O-isopropylidene-L-threonate**

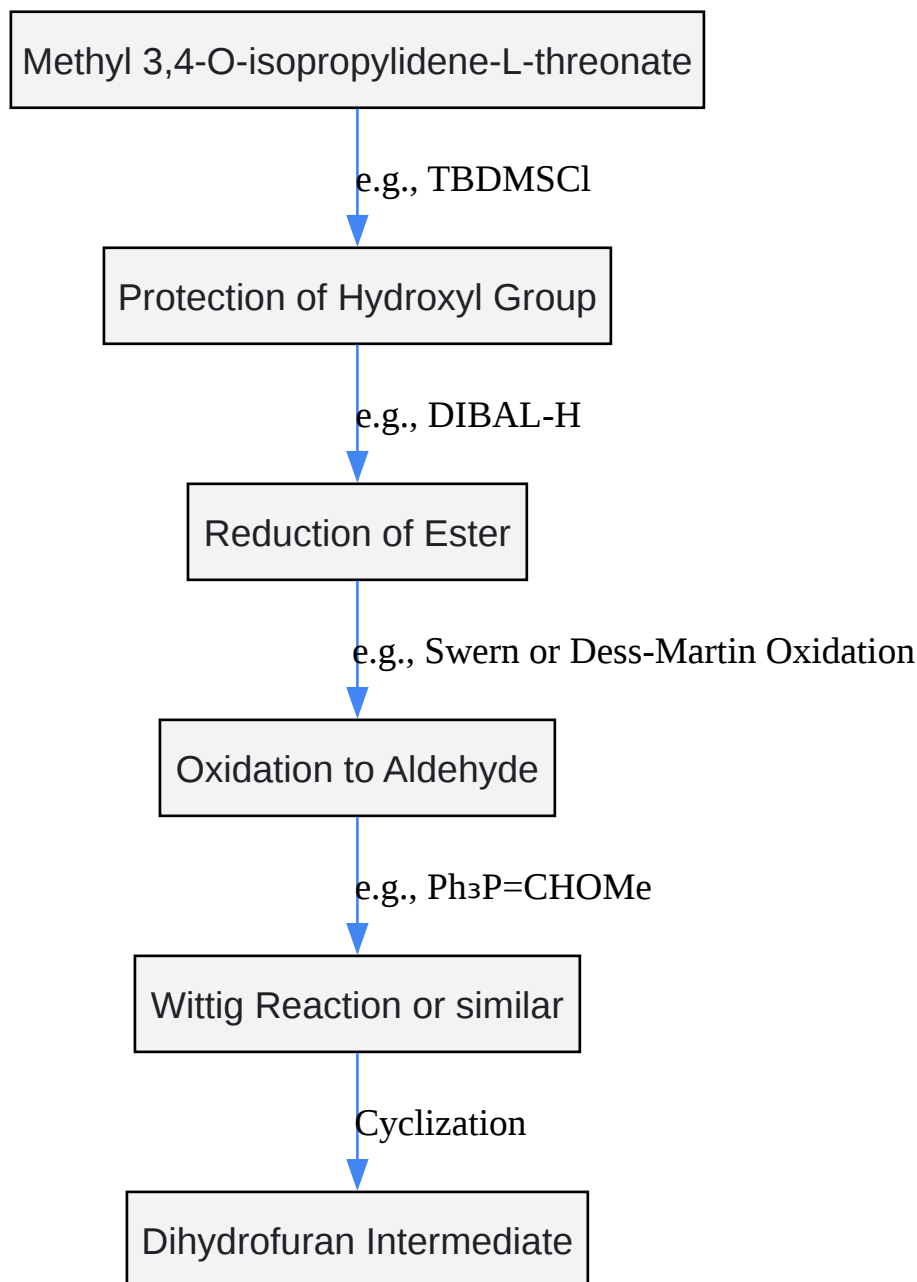
The diester, Dimethyl 2,3-O-isopropylidene-L-tartrate, can be selectively reduced to the corresponding hydroxy ester. While a specific, detailed public-domain protocol for this exact conversion is not readily available, a general approach would involve the use of a mild reducing agent that can selectively reduce one of the ester groups.

- Plausible Reducing Agents: Sodium borohydride (NaBH_4) in a suitable solvent system, or other chemoselective reducing agents.
- General Procedure:
 - The Dimethyl 2,3-O-isopropylidene-L-tartrate is dissolved in an appropriate solvent (e.g., ethanol, THF).
 - The reducing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).
 - The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
 - Upon completion, the reaction is quenched (e.g., with a weak acid or water).
 - The product is extracted into an organic solvent.
 - The organic layer is dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4) and the solvent is removed under reduced pressure.
 - The crude product is then purified, typically by vacuum distillation or column chromatography.

Applications in Research and Drug Development

Chiral Building Block in Total Synthesis

Methyl 3,4-O-isopropylidene-L-threonate is a valuable chiral starting material in the total synthesis of complex natural products. A notable example is its use in the synthesis of (-)-echinosporin, a compound with potential antitumor and antibacterial activities.[5]

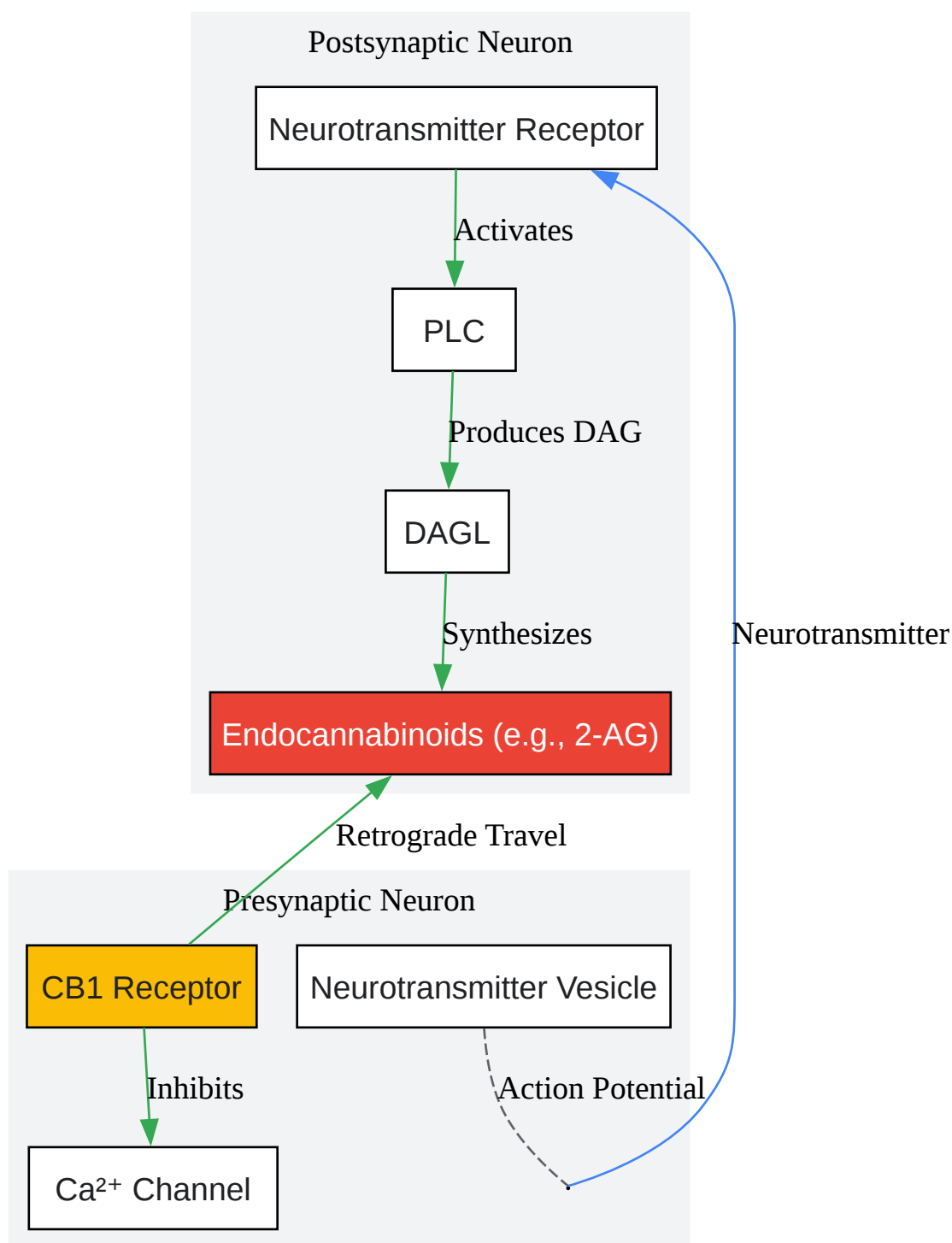


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Caption: Synthesis of a dihydrofuran intermediate from **Methyl 3,4-O-isopropylidene-L-threonate** for (-)-echinosporin synthesis.

Potential Role in the Endocannabinoid System

Some evidence suggests that derivatives of threonic acid may interact with the endocannabinoid system.^[3] This system is a complex cell-signaling network that plays a crucial role in regulating a range of physiological processes including appetite, pain sensation, mood, and memory. The primary receptors of this system are the cannabinoid receptors CB1 and CB2.



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Caption: Simplified diagram of endocannabinoid retrograde signaling at a synapse.

Conclusion

Methyl 3,4-O-isopropylidene-L-threonate is a versatile and valuable chiral synthon with established applications in the synthesis of complex molecules and potential, though less explored, roles in modulating biological systems. The detailed information on its properties and synthesis provided in this guide serves as a critical resource for researchers leveraging this compound in their scientific endeavors.

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